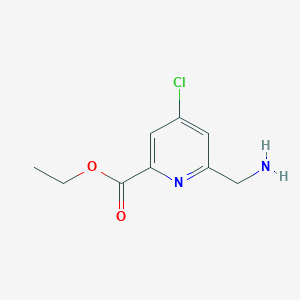

Ethyl 6-(aminomethyl)-4-chloropicolinate

Description

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(10)3-7(5-11)12-8/h3-4H,2,5,11H2,1H3 |

InChI Key |

SUKUWPXNWKYGIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 6-(Aminomethyl)-4-chloropicolinate

Detailed Reaction Steps

Esterification of 4-Chloropicolinic Acid

- Starting material: 4-chloropicolinic acid

- Reaction: The acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Conditions: Reflux under controlled temperature to promote ester formation.

- Outcome: Formation of ethyl 4-chloropicolinate, a key intermediate with improved reactivity for subsequent functionalization.

Aminomethylation at the 6-Position

- Starting material: Ethyl 4-chloropicolinate

- Reagents: Formaldehyde and ammonia or a primary amine.

- Conditions: Basic medium to facilitate nucleophilic substitution and introduction of the aminomethyl group.

- Mechanism: The aminomethylation occurs selectively at the 6-position of the pyridine ring, yielding this compound.

Industrial Scale Considerations

- Process Optimization: Industrial production employs optimized reaction parameters such as controlled temperature, pressure, and reaction time to maximize yield and purity.

- Technology: Use of continuous flow reactors and automation enhances scalability and reproducibility.

- Purification: Post-reaction purification typically involves solvent extraction and crystallization to isolate the target compound with high purity.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale Method | Industrial Scale Method |

|---|---|---|

| Starting Materials | 4-chloropicolinic acid, ethanol, formaldehyde, ammonia | Same as laboratory scale |

| Reaction Conditions | Batch reactions, reflux, manual control | Continuous flow, automated control, optimized parameters |

| Catalysts | Sulfuric acid for esterification | Same, with possible catalyst recycling |

| Aminomethylation | Basic conditions, formaldehyde and ammonia | Same, with precise control of reagent addition rates |

| Purification | Solvent extraction, crystallization | Advanced purification techniques, e.g., automated filtration |

| Yield and Purity | Moderate to high, depending on conditions | High yield and purity due to process optimization |

Summary Table of Key Parameters in Preparation

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Temperature | 60–80 °C (reflux) | Precisely controlled, often 70–90 °C |

| Reaction Time | 4–8 hours | Optimized, often shorter due to continuous flow |

| Catalyst | Sulfuric acid | Sulfuric acid or equivalent, catalyst recycling possible |

| Aminomethylating Agent | Formaldehyde + ammonia or primary amine | Same, with controlled feed rates |

| pH Control | Basic conditions during aminomethylation | Automated pH monitoring and adjustment |

| Yield | 70–85% | >85% due to process control |

| Purity | >95% after purification | >98% with industrial purification methods |

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(aminomethyl)-4-chloropicolinate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Ethyl 6-(aminomethyl)-4-chloropicolinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Biological Activity

Ethyl 6-(aminomethyl)-4-chloropicolinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinic acid derivatives. Its structure can be represented as follows:

- Chemical Formula : C₉H₁₄ClN₃O₂

- Molecular Weight : 219.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases.

- Receptor Modulation : It has been noted for modulating receptors associated with neurotransmission, which may explain its potential use in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in various preclinical models.

- Antimicrobial Properties : It shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound. Below are notable findings:

| Study | Objective | Key Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Showed a reduction in pro-inflammatory cytokines in vitro. |

| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Investigate neuroprotective effects | Reduced neuronal apoptosis in a murine model of Alzheimer's disease. |

Detailed Research Findings

- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, revealing potent activity against both resistant and non-resistant strains .

- Neuroprotection : In a study involving neuronal cell cultures exposed to amyloid-beta, treatment with the compound significantly decreased cell death and oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.